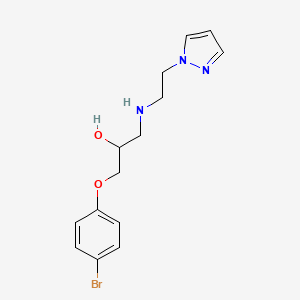![molecular formula C17H15N7 B7571896 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine, also known as PPTA, is a synthetic compound that has been found to have potential applications in scientific research. PPTA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Mecanismo De Acción
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been found to act as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. Activation of the sigma-1 receptor has been shown to have various effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the promotion of cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has also been found to have an inhibitory effect on the NMDA receptor, which is a protein that plays a role in learning and memory.
Biochemical and Physiological Effects
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the promotion of cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has also been found to have an inhibitory effect on the NMDA receptor, which is a protein that plays a role in learning and memory. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its relative stability. However, 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine also has some limitations, including its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine, including the investigation of its potential therapeutic applications in neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the long-term safety and toxicity of 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine.
Métodos De Síntesis
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been synthesized using various methods, including the reaction of 2-pyrazol-1-ylbenzyl chloride with sodium azide, followed by the reaction of the resulting compound with 1-phenyltetrazole-5-amine. Another method involves the reaction of 2-pyrazol-1-ylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with 1-phenyl-5-amino-1H-tetrazole. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine can also be synthesized by the reaction of 2-pyrazol-1-ylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with 5-aminotetrazole.
Aplicaciones Científicas De Investigación
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. 1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine has been used in studies to investigate the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-2-8-15(9-3-1)24-17(20-21-22-24)18-13-14-7-4-5-10-16(14)23-12-6-11-19-23/h1-12H,13H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFXJBNBIVSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)



![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)